molecular formula C8H7ClN4 B15322042 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine

5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B15322042
M. Wt: 194.62 g/mol
InChI Key: GDHYWIABZMHIFQ-UHFFFAOYSA-N
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Description

5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring

Preparation Methods

The synthesis of 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine include other pyrazole derivatives and chloropyridine-containing compounds. These compounds may share similar chemical properties but can differ in their biological activity and applications. For instance, thiacloprid, another chloropyridine derivative, is used as an insecticide due to its action on nicotinic acetylcholine receptors .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7ClN4/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H,(H3,10,12,13)

InChI Key

GDHYWIABZMHIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NN2)N)Cl

Origin of Product

United States

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